N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide
Description
N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide is a compound belonging to the class of isoquinoline derivatives.
Properties
IUPAC Name |
N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,10-19-3)14(18)17-13-6-4-5-11-9-16-8-7-12(11)13/h4-9H,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLXVWVEFXYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)NC1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with appropriate reagents under specific conditions. For instance, the annulation protocols with unsaturated hydrocarbons have been extensively investigated for the synthesis of isoquinolone rings . Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of isoquinoline derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a useful synthetic block for the construction of more complex molecules . In biology and medicine, isoquinoline derivatives have shown promise as potential therapeutic agents due to their diverse biological activities . Additionally, these compounds have been investigated for their potential use in the development of new drugs and treatments for various diseases .
Mechanism of Action
The mechanism of action of N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
N-isoquinolin-5-yl-3-methoxy-2,2-dimethylpropanamide can be compared with other similar compounds, such as quinoline and indole derivatives. While all these compounds share a common nitrogen-containing heterocyclic structure, they differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Similar Compounds:- Quinoline derivatives
- Indole derivatives
- Isoquinoline derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
